molecular formula C14H16N2O4S B12347557 1-Pyridin-2-ylmethanone oxime tosylate

1-Pyridin-2-ylmethanone oxime tosylate

Cat. No.: B12347557
M. Wt: 308.35 g/mol
InChI Key: GMAONNAQAOKGIG-MLBSPLJJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-2-ylmethanone oxime tosylate typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine to yield the tosylate derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-2-ylmethanone oxime tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Pyridin-2-ylmethanone oxime tosylate involves the interaction of the oxime group with various molecular targets. The oxime group can form stable complexes with metal ions, which can be used in coordination chemistry. Additionally, the oxime group can react with electrophiles, making it useful in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyridin-2-ylmethanone oxime tosylate is unique due to the presence of both the oxime and tosylate groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(NE)-N-(1-pyridin-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C7H8N2O.C7H8O3S/c1-6(9-10)7-4-2-3-5-8-7;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,10H,1H3;2-5H,1H3,(H,8,9,10)/b9-6+;

InChI Key

GMAONNAQAOKGIG-MLBSPLJJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\O)/C1=CC=CC=N1

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NO)C1=CC=CC=N1

Origin of Product

United States

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